(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane
CAS No.:
Cat. No.: VC18445708
Molecular Formula: C13H16ClN
Molecular Weight: 221.72 g/mol
* For research use only. Not for human or veterinary use.
![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane -](/images/structure/VC18445708.png)
Specification
Molecular Formula | C13H16ClN |
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Molecular Weight | 221.72 g/mol |
IUPAC Name | (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane |
Standard InChI | InChI=1S/C13H16ClN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-,13?/m1/s1 |
Standard InChI Key | KFHNXKUXFXKYJB-ZNRZSNADSA-N |
Isomeric SMILES | C1C[C@@H]2C([C@H]1CN2CC3=CC=CC=C3)Cl |
Canonical SMILES | C1CC2C(C1CN2CC3=CC=CC=C3)Cl |
Introduction
Chemical Structure and Stereochemical Considerations
The core structure of (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane is derived from the 2-azabicyclo[2.2.1]heptane system, a norbornane analogue where one bridgehead carbon is replaced by a nitrogen atom. The bicyclic framework imposes significant stereochemical rigidity, with the (1R,4R) configuration dictating the spatial orientation of substituents. Key structural features include:
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Bicyclic skeleton: The [2.2.1]heptane system creates a bridged bicyclic geometry, limiting conformational flexibility and enhancing stability .
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Substituents: A benzyl group at C2 introduces aromatic character, while the chlorine atom at C7 contributes to electronic effects and potential reactivity .
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Stereochemistry: The (1R,4R) configuration ensures specific spatial arrangements critical for molecular interactions, particularly in chiral environments .
Comparative analysis with related compounds, such as the bromo analogue (1R,4R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane (CAS 2103085-40-9), reveals that halogen substitution at C7 modulates electronic properties without altering the core bicyclic topology . The hydroxy derivative (1R,4R,7R)-2-benzyl-7-hydroxy-2-azabicyclo[2.2.1]heptane (CAS 745836-29-7) further demonstrates the versatility of this scaffold for functionalization .
Synthetic Methodologies
Core Framework Construction
The 2-azabicyclo[2.2.1]heptane system is typically synthesized via Diels-Alder cycloaddition, leveraging furan or cyclopentadiene derivatives as dienes. For example, Al-Rubaye et al. described the use of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene as a precursor, which undergoes electrophilic halogenation to introduce substituents at C7 .
Key reaction steps:
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Diels-Alder reaction: Cyclopentadiene reacts with an appropriately substituted dienophile to form the bicyclic intermediate.
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Halogenation: Electrophilic addition of chlorine (e.g., using Cl<sub>2</sub> or SO<sub>2</sub>Cl<sub>2</sub>) to the double bond in 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene yields the 7-chloro derivative .
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Stereochemical control: Chiral resolution or asymmetric synthesis ensures the (1R,4R) configuration, often employing chiral auxiliaries or catalysts .
Functionalization at C7
The chlorine atom at C7 can be further modified via nucleophilic substitution or cross-coupling reactions. For instance, the hydroxy analogue (CAS 745836-29-7) is synthesized through ring-opening of aziridinium intermediates followed by oxidation .
Example pathway:
The chlorine atom’s electronegativity enhances polarity compared to the bromo or hydroxy variants, potentially improving bioavailability .
Applications in Medicinal Chemistry
The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structure in drug discovery, notably in neurological therapeutics. Epibatidine, a natural alkaloid with the same bicyclic framework, exhibits potent nicotinic acetylcholine receptor (nAChR) activity .
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